4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
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Overview
Description
4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique seven-membered ring structure, which includes nitrogen and sulfur atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method involves the condensation of substituted pyrazoles, aldehydes, and thioglycollic acid in the presence of a solid acid catalyst. This one-pot reaction is carried out in water, making it an environmentally friendly approach . The reaction conditions are mild, and the use of a recyclable heterogeneous solid acid catalyst ensures good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are likely to be employed. The use of solid acid catalysts and aqueous reaction media aligns with industrial goals of reducing waste and minimizing the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic ring and heterocyclic structure allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: Its synthesis and reactions are of interest for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A calcium-channel blocker with a similar benzothiazepine structure.
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Another compound with a related thiazepine structure.
Uniqueness
4-(2-Methoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the seven-membered ring. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8-12-13(9-5-3-4-6-10(9)19-2)20-7-11(18)15-14(12)17-16-8/h3-6,13H,7H2,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPZGFXXJTUQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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